
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHD and has a molecular formula of C20H18.
作用機序
The mechanism of action of CHD as an anticancer agent involves the inhibition of tubulin polymerization, which is essential for cell division. CHD binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
生化学的および生理学的効果
CHD has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CHD inhibits cell proliferation and induces apoptosis in various cancer cell lines. In vivo studies have shown that CHD has antitumor activity in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using CHD in lab experiments is its high yield and purity. The synthesis of CHD is relatively straightforward, and the product can be easily purified through recrystallization. However, one of the limitations of using CHD in lab experiments is its relatively low solubility in common solvents, which can make it challenging to work with.
将来の方向性
There are several future directions for the research on CHD. One area of research is the development of novel materials using CHD as a building block. Another area of research is the synthesis of new organic compounds using CHD as a starting material. In medicinal chemistry, future research could focus on the optimization of CHD derivatives as anticancer agents. Additionally, the mechanism of action of CHD could be further elucidated to better understand its antitumor activity.
合成法
The synthesis of CHD involves the reaction of benzil with cyclohexene in the presence of a strong base. The reaction proceeds through a double elimination mechanism, resulting in the formation of CHD. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
CHD has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, CHD has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, CHD has been used as a starting material for the synthesis of various organic compounds. In medicinal chemistry, CHD has been investigated for its potential as an anticancer agent.
特性
CAS番号 |
18636-59-4 |
|---|---|
製品名 |
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- |
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC名 |
6-methylidene-3,3-diphenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C19H16/c1-16-12-14-19(15-13-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H2 |
InChIキー |
BFPAJUZZSKGAPC-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
6-Methylene-3,3-diphenyl-1,4-cyclohexadiene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



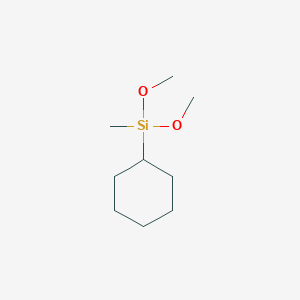
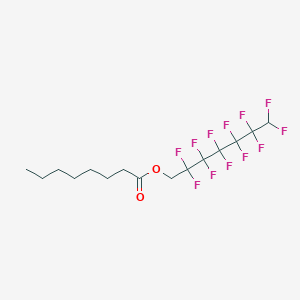
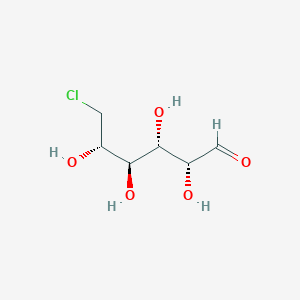
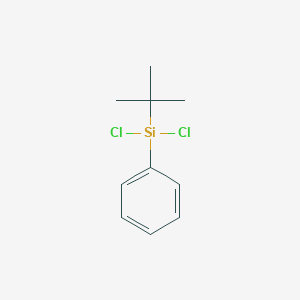
![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)
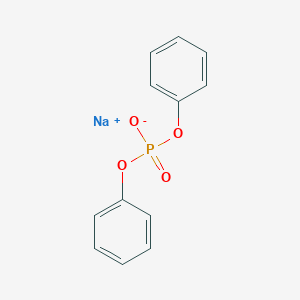
![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)
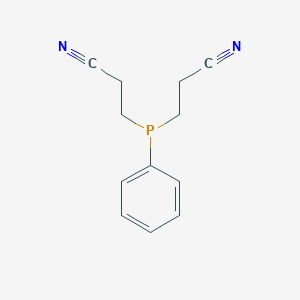
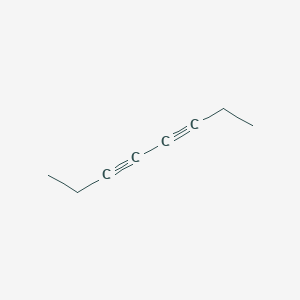
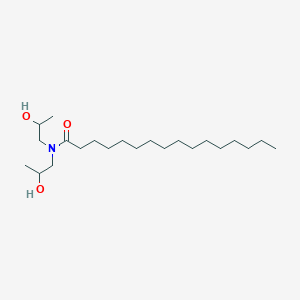
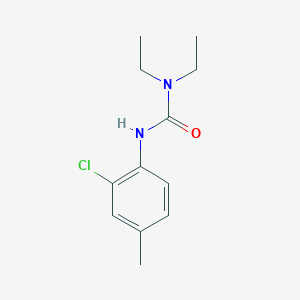

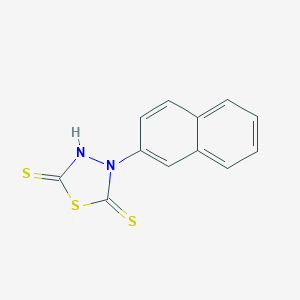
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)